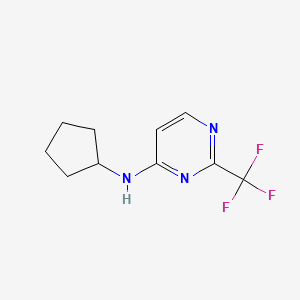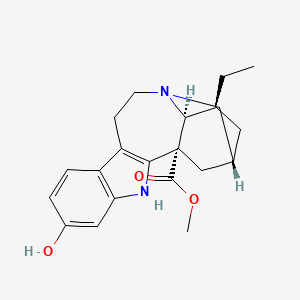![molecular formula C25H23F3N4O2 B14175490 2(1H)-Pyridinone,5-(difluoromethyl)-1-[(1S)-1-(4-fluorophenyl)ethyl]-3-[[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]amino]-](/img/structure/B14175490.png)
2(1H)-Pyridinone,5-(difluoromethyl)-1-[(1S)-1-(4-fluorophenyl)ethyl]-3-[[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Pyridinone,5-(difluoromethyl)-1-[(1S)-1-(4-fluorophenyl)ethyl]-3-[[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]amino]- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyridinone core, difluoromethyl group, and several aromatic and heterocyclic substituents. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone,5-(difluoromethyl)-1-[(1S)-1-(4-fluorophenyl)ethyl]-3-[[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]amino]- involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of the pyridinone core, followed by the introduction of the difluoromethyl group through a fluorination reaction. Subsequent steps involve the addition of the 4-fluorophenyl and 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl groups via coupling reactions. Each step requires specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to streamline the process. Additionally, purification methods like chromatography and crystallization would be essential to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2(1H)-Pyridinone,5-(difluoromethyl)-1-[(1S)-1-(4-fluorophenyl)ethyl]-3-[[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]amino]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen atoms or reduce double bonds.
Substitution: Commonly involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes
Aplicaciones Científicas De Investigación
2(1H)-Pyridinone,5-(difluoromethyl)-1-[(1S)-1-(4-fluorophenyl)ethyl]-3-[[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]amino]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the context of its use, such as inhibiting a particular enzyme in a disease pathway or modulating receptor activity in a biological system.
Comparación Con Compuestos Similares
Similar Compounds
2(1H)-Pyridinone derivatives: Compounds with similar core structures but different substituents.
Fluorinated aromatic compounds: Molecules containing fluorine atoms attached to aromatic rings.
Imidazole-containing compounds: Molecules with imidazole rings, often used in pharmaceuticals.
Uniqueness
What sets 2(1H)-Pyridinone,5-(difluoromethyl)-1-[(1S)-1-(4-fluorophenyl)ethyl]-3-[[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]amino]- apart is its combination of functional groups and structural complexity. This unique arrangement allows for specific interactions with biological targets and chemical reactivity, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C25H23F3N4O2 |
|---|---|
Peso molecular |
468.5 g/mol |
Nombre IUPAC |
5-(difluoromethyl)-1-[(1S)-1-(4-fluorophenyl)ethyl]-3-[3-methoxy-4-(4-methylimidazol-1-yl)anilino]pyridin-2-one |
InChI |
InChI=1S/C25H23F3N4O2/c1-15-12-31(14-29-15)22-9-8-20(11-23(22)34-3)30-21-10-18(24(27)28)13-32(25(21)33)16(2)17-4-6-19(26)7-5-17/h4-14,16,24,30H,1-3H3/t16-/m0/s1 |
Clave InChI |
ABIOZVKYLAAENM-INIZCTEOSA-N |
SMILES isomérico |
CC1=CN(C=N1)C2=C(C=C(C=C2)NC3=CC(=CN(C3=O)[C@@H](C)C4=CC=C(C=C4)F)C(F)F)OC |
SMILES canónico |
CC1=CN(C=N1)C2=C(C=C(C=C2)NC3=CC(=CN(C3=O)C(C)C4=CC=C(C=C4)F)C(F)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-1-[4-(2-fluorophenyl)piperazin-1-YL]pentan-1-one](/img/structure/B14175420.png)
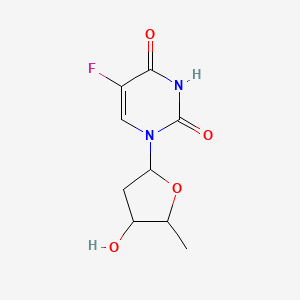


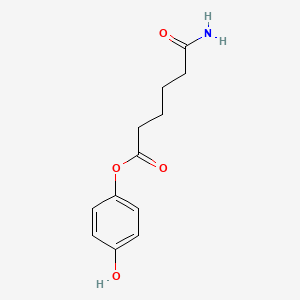
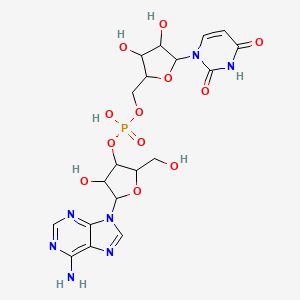
![Ethyl (3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B14175445.png)
![4-[(3-Oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde](/img/structure/B14175449.png)


![Propanedioic acid, 2-[[(1S)-1-phenylethyl]amino]-, 1,3-dimethyl ester](/img/structure/B14175498.png)

